molecular formula C16H19NO2 B2776785 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide CAS No. 2034331-23-0

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide

Cat. No.: B2776785
CAS No.: 2034331-23-0
M. Wt: 257.333
InChI Key: WQMDIDUWVYGEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide is a chemical compound that features a benzofuran ring, a propan-2-yl group, and a cyclopropylacetamide moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation to form the benzofuran ring, followed by subsequent reactions to introduce the other functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropylacetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: A benzofuran compound with biological activities.

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(17-16(18)9-12-6-7-12)8-14-10-13-4-2-3-5-15(13)19-14/h2-5,10-12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMDIDUWVYGEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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